Avenaciolide
Overview
Description
Synthesis Analysis
Avenaciolide's synthesis has been achieved through concise methodologies, starting from commercially available compounds. Martinez et al. (2018) described a key oxidative cyclization/lactonization reaction, proceeding via a likely radical mechanism, as central to the synthesis of five avenaciolide natural products and one non-natural analogue, in five or six steps (Martinez, Gillard, Chany, & Burton, 2018). Furthermore, Takei et al. (1980) introduced a stereoselective synthesis method for avenaciolide and its analogues via methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones (Takei, Fukuda, Taguchi, Kawara, Mizutani, & Mukuta, 1980).
Molecular Structure Analysis
The structural elucidation of avenaciolide and its analogues has been facilitated by various analytical techniques. Notably, the absolute structures of certain avenaciolide analogues were determined through X-ray diffraction analysis, emphasizing the importance of the bis-γ-lactone skeleton and the exocyclic double bond for their biological activity (Castelo-Branco et al., 2009).
Chemical Reactions and Properties
Avenaciolide's chemical reactivity, particularly its interactions with biological systems, has been of significant interest. Its antifungal properties have been attributed to the bis-γ-lactone structure, with various studies synthesizing analogues to explore this activity further. Castelo-Branco et al. (2007) synthesized aromatic bis-γ-lactones analogous to avenaciolide, demonstrating comparable antifungal activity, thereby highlighting the compound's potential in biological applications (Castelo-Branco, Rubinger, Alves, de Barros, Pereira, de Melo, Piló-Veloso, & Zambolim, 2007).
Physical Properties Analysis
The synthesis and characterization studies of avenaciolide and its derivatives provide insights into their physical properties. Techniques such as IR and NMR spectroscopy have been essential in characterizing these compounds, offering a deeper understanding of their molecular structures and the influences on their physical and chemical behaviors.
Chemical Properties Analysis
The chemical properties of avenaciolide, particularly its interactions with fungal enzymes and mitochondrial functions, have been extensively studied. Its role in inhibiting lipolysis and affecting glucose, amino acid, and palmitic acid metabolism in isolated adipose cells showcases the compound's potential for impacting metabolic pathways (Kuo, Dill, Holmlund, & Bohonos, 1968).
Scientific Research Applications
Inhibition of Anion Transport in Mitochondria
Avenaciolide inhibits not only glutamate entry into mitochondria but also other dicarboxylic anions like malate. It shows a lower inhibition threshold for glutamate entry, suggesting its role in mitochondrial function regulation (Godinot, 1974).
Effects on Metabolism in Adipose Cells
It inhibits lipolysis and stimulates glucose oxidation in adipose cells, with minimal effect on amino acid metabolism (Kuo et al., 1968).
Potential in Cancer Therapy
Avenaciolide has shown potential as a therapeutic drug for malignant meningioma, inducing apoptosis in cells through reactive oxygen species-induced apoptosis (Katsuzawa et al., 2022).
Antimicrobial Properties
Avenaciolides 1 and 2 exhibit potential as new antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA) and fosfomycin-resistant bacteria, offering a promising approach for developing MurA-targeted antibiotics (Chang et al., 2015).
Ionophoric Actions on Mitochondrial Cations
Avenaciolide stimulates mitochondrial respiration, alters mitochondrial cations, and affects substrate anions. Its effects vary depending on the drug concentration and medium composition (Harris & Wimhurst, 1974).
Antifungal and Antimycobacterial Activity
(-)-Avenaciolide, from the endophyte Seimatosporium sp., exhibits significant antifungal and antimycobacterial activity against Candida albicans and Mycobacterium tuberculosis (Clark et al., 2014).
Safety And Hazards
Future Directions
Avenaciolide has shown effective anti-cancer activity in an isolated human malignant meningioma cell line, HKBMM . The anti-cancer effects of avenaciolide were mediated by reactive oxygen species (ROS)-induced apoptosis, which may have been caused by mitochondrial dysfunction . These results suggest that avenaciolide has potential as a therapeutic drug for malignant meningioma .
properties
IUPAC Name |
3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQYRQXFPSWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942302 | |
Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
CAS RN |
26057-70-5, 20223-76-1 | |
Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avenaciolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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